4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
Description
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)18-9-3-1-8(2-4-9)10-5-6-17-7-11(10)16/h1-7H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAITLQZJWHHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate: This step involves the introduction of the trifluoromethoxy group to a phenyl ring. One common method is the reaction of phenol with trifluoromethyl iodide in the presence of a base.
Coupling with Pyridine: The trifluoromethoxyphenyl intermediate is then coupled with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, cost, and environmental impact. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine has several scientific research applications:
Pharmaceuticals: The compound is investigated for its potential as a drug candidate due to its unique chemical properties and biological activity.
Agrochemicals: It is used in the development of pesticides and herbicides, leveraging its chemical stability and effectiveness.
Materials Science: The compound is explored for use in advanced materials, including polymers and coatings, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Trifluoromethyl or Trifluoromethoxy Groups
4-(Trifluoromethyl)pyridin-3-amine
- Structure: Pyridine with a trifluoromethyl (-CF₃) group at the 4-position and an amino group at the 3-position.
- Key Differences : Replaces -OCF₃ with -CF₃, reducing steric bulk and altering electronic properties.
- Properties :
2,6-Dimethoxy-N-(4-(trifluoromethoxy)phenyl)pyridin-3-amine
- Structure : Adds methoxy (-OCH₃) groups at the 2- and 6-positions of the pyridine ring.
- Synthesis : Prepared via reductive cross-coupling of nitroarenes and aryl halides under catalytic conditions .
N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)
- Structure : Incorporates a piperidine ring and a second trifluoromethylpyridine moiety.
- Key Differences: Increased molecular complexity with a piperidine spacer, improving CYP51 enzyme inhibition (IC₅₀ < 1 µM against Trypanosoma cruzi).
- Applications : Potent antiparasitic agent, outperforming posaconazole in preclinical studies .
Functionalized Pyridine Derivatives
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine
- Structure : Combines a benzimidazole core with pyridine and trifluoromethoxy-phenyl groups.
- Synthesis : Achieved via multi-step coupling reactions involving isothiocyanate intermediates .
6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine
- Structure : Substitutes the 6-position of pyridine with methoxy and links the amine to a 4-(trifluoromethyl)phenethyl group.
- Key Differences : Ethyl linker increases hydrophobicity, likely enhancing blood-brain barrier penetration.
- Applications : Explored in CNS-targeted therapies due to its lipophilic profile .
Biological Activity
4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine, a compound characterized by its trifluoromethoxy substitution on the phenyl ring and a pyridine structure, has garnered attention in pharmaceutical research due to its promising biological activities. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is C12H9F3N2O, with a molecular weight of approximately 268.23 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.
Enzyme Interaction
Research indicates that this compound acts as a potential inhibitor of human soluble epoxide hydrolase (sEH), an enzyme involved in various metabolic pathways. Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects.
Cellular Effects
The compound has been shown to influence cell signaling pathways and gene expression. For instance, it may affect cellular metabolism and proliferation in cancer cells, indicating its potential as an anticancer agent.
Molecular Mechanisms
Binding Interactions : The trifluoromethoxy group is believed to enhance binding affinity to specific proteins and enzymes by stabilizing the compound's interaction with target biomolecules. This leads to alterations in gene expression profiles that can modulate cellular responses .
Case Studies :
- Anti-Allodynic Activity : In studies involving rat models of inflammatory pain induced by Complete Freund’s Adjuvant (CFA), compounds similar to this compound demonstrated significant anti-allodynic effects, with one study reporting up to 90% inhibition of pain responses within two hours post-administration .
- Cancer Research : In vitro assays have shown that the compound affects cell proliferation in various human tumor cell lines. The presence of the trifluoromethoxy group was linked to enhanced cytotoxicity compared to analogs lacking this substituent .
Data Table: Biological Activities Summary
Therapeutic Applications
Given its biological activity, this compound shows promise in several therapeutic areas:
- Pain Management : Its anti-allodynic properties suggest potential use in treating chronic pain conditions.
- Cancer Therapy : The compound's cytotoxic effects on cancer cells highlight its potential as an anticancer agent.
Q & A
Q. Optimization Tips :
Q. Table 1: Comparison of Synthetic Routes for Analogous Compounds
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Suzuki Coupling | 74–92 | Pd catalyst, 80°C, 12 h | |
| SNAr Reaction | 61–89 | K₂CO₃, DMSO, 120°C, 24 h |
How can contradictory bioactivity data for structurally similar compounds be resolved?
Advanced
Contradictions often arise from variations in assay conditions, purity, or structural nuances. Methodological solutions include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase assays) and controls .
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like solvent (DMSO concentration ≤0.1%) or incubation time .
- Structural Validation : Confirm compound identity via HRMS and single-crystal X-ray diffraction (e.g., torsion angle analysis in ) .
Q. Case Study :
- A quinoline derivative showed IC₅₀ = 2 μM in one study but 8 μM in another. Discrepancies were traced to differences in ATP concentration in kinase assays .
What spectroscopic techniques are critical for characterizing this compound?
Q. Basic
- ¹H/¹³C NMR : Identify NH₂ (δ 5.2–5.8 ppm, broad singlet) and pyridine protons (δ 8.0–8.5 ppm). Trifluoromethoxy groups show distinct ¹⁹F NMR signals at δ -58 to -62 ppm .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in ) .
Q. Table 2: Key NMR Shifts for Analogous Amines
| Compound | NH₂ (δ, ppm) | Pyridine H (δ, ppm) | ¹⁹F (δ, ppm) |
|---|---|---|---|
| 5-(3-CF₃-phenyl)pyridin-3-amine | 5.4 (bs) | 8.1–8.3 | -60.1 |
| 4-Chloro-6-CF₃-pyridin-3-amine | 5.6 (bs) | 8.2–8.4 | -59.8 |
How can reaction yields be improved when introducing the trifluoromethoxy group?
Q. Advanced
Q. Example :
- Substituting K₂CO₃ with Cs₂CO₃ in SNAr reactions increased yields from 61% to 89% for a chloropyridine analogue .
What biological targets are associated with this compound class?
Q. Basic
- Kinase Inhibition : Pyridine amines inhibit kinases (e.g., JAK2 or EGFR) via binding to the ATP pocket .
- Antiviral Activity : Derivatives show activity against RNA viruses (IC₅₀ = 1–10 μM in plaque reduction assays) .
- Antimicrobial Effects : MIC values of 4–16 μg/mL against Gram-positive bacteria (e.g., S. aureus) .
Q. Advanced Target Validation :
- Use SPR (Surface Plasmon Resonance) to measure binding kinetics (KD < 100 nM for high-affinity targets) .
How to design derivatives to improve metabolic stability?
Q. Advanced
Q. Table 3: Stability Data for Analogues
| Derivative | t₁/₂ (Human Liver Microsomes) | Major Metabolic Pathway |
|---|---|---|
| 4-CF₃O-Pyridin-3-amine | 45 min | N-Dealkylation |
| 4-Ethoxy-Pyrido[3,2-d]pyrimidine | 120 min | O-Demethylation |
What analytical methods ensure purity and identity in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
